1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is a compound that belongs to a class of synthetic organic molecules known for their potential biological activities. This compound features a propanol backbone with a phenoxy group and a piperidine moiety, which may contribute to its pharmacological properties. The structural complexity of this compound suggests possible interactions with various biological targets, making it of interest in medicinal chemistry.
The compound is synthesized through organic chemistry techniques, often involving multi-step reactions that incorporate various functional groups. Specific literature references discuss the synthesis and characterization of similar compounds, indicating the relevance of this structure in drug development and pharmacology .
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate can be classified as:
The synthesis of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate typically involves several key steps:
The synthesis process may utilize various reagents and conditions, such as:
Key molecular data include:
The compound may undergo several chemical reactions, including:
Reactions involving this compound may require specific conditions such as:
The mechanism of action for 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is not fully elucidated but may involve:
Research indicates that compounds with similar structures can exhibit effects on neurotransmitter systems or act as enzyme inhibitors .
Key physical properties include:
Relevant chemical properties include:
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate has potential applications in:
This compound exemplifies the importance of structural diversity in drug design, potentially leading to novel therapeutic agents with unique mechanisms of action.
The compound emerged in the early 2000s, evidenced by its CAS registration (483966-93-4) in 2004, reflecting a period of intensified exploration into complex hybrid molecules targeting neurological and oncological pathways [1]. Its design philosophy aligns with two pivotal trends in medicinal chemistry:
Synthetic accessibility was a likely driver for its investigation. The structure suggests potential routes involving nucleophilic substitution between 2-allylphenol and epichlorohydrin, followed by piperidine addition to the epoxide, and final esterification with benzoyl chloride. Its commercial availability from suppliers like BLD Pharmatech, albeit often listed for research purposes, underscores its role as a chemical tool for probing biological pathways rather than a developed therapeutic itself [2].
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate holds significant academic interest as a multifunctional ligand with potential interactions across diverse receptor classes:
GPCR Modulation Potential: The piperidine-ethanolamine core is structurally analogous to key pharmacophores in histamine receptor ligands (e.g., H₃ and H₄ receptor ligands like N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, Ki H₃ = 4.49 nM) and sigma receptor ligands (e.g., 4-aroylpiperidines like compound 8f, Ki σ₁ = 1.00-2.00 nM, selectivity σ₂/σ₁ > 500) [8]. The protonatable piperidine nitrogen facilitates ionic interactions with conserved aspartate residues in GPCR binding pockets, while the phenoxy and benzoate groups offer sites for hydrophobic and hydrogen bonding interactions. The allyl group provides a point for potential metabolic activation or covalent binding.
Enzyme Inhibition Capacity: The benzoate moiety positions the compound within the class of para-substituted benzoic acid derivatives. This class demonstrates potent inhibitory activity against enzymes like Slingshot phosphatases (SSH), crucial regulators of cofilin-mediated actin cytoskeleton dynamics involved in cell migration and cancer metastasis [3]. While direct data on this specific compound is lacking, its structural similarity suggests potential for targeting phosphatases or other carboxylate-sensitive enzymes. The ester linkage also presents a potential site for hydrolytic activation or interaction with serine hydrolases.
Cytoskeleton & Cell Migration Targets: Building on the potential SSH inhibition link, the compound may indirectly influence pathways controlling cell motility. SSH dephosphorylates and activates cofilin, a protein essential for actin filament severing. Inhibiting SSH leads to phosphorylated (inactive) cofilin, impaired actin dynamics, and reduced cell migration – a mechanism relevant to cancer metastasis and inflammatory responses [3]. The piperidine fragment, common in tubulin polymerization inhibitors (e.g., compound 6 from Dong et al. [4]), further hints at potential cytoskeletal targeting.
Table 2: Potential Receptor Targets and Mechanisms Based on Structural Motifs
Structural Motif | Potential Biological Target/Activity | Supporting Evidence from Analogues |
---|---|---|
Piperidine-Ethanolamine | GPCRs (Histamine H₃/H₄, Sigma σ₁/σ₂) | High affinity H₃ ligands (Ki ~nM) ; Selective σ₁ ligands (Ki ~nM, selectivity >500) [8] |
Para-Substituted Benzoate | Protein Phosphatases (e.g., Slingshot SSH) | SSH inhibitor D3 (Ki ~4 μM) [3] |
Combined Hybrid Structure | Cytoskeletal Dynamics / Cell Migration | Piperidine-based tubulin inhibitors [4]; SSH inhibitors impacting cofilin [3] |
The molecule serves as a versatile scaffold for Structure-Activity Relationship (SAR) studies. Key modifiable sites include: the allyl group (saturation, chain extension), the phenoxy ring (substitution pattern), the propanol linker (chain length, stereochemistry of the chiral center), the piperidine ring (N-substitution, ring size homologation), and the benzoate (aromatic substitution, replacement with other acyl groups). Research into analogues like methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (a selective estrogen receptor modulator precursor) highlights the impact of such modifications on receptor selectivity and potency [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1